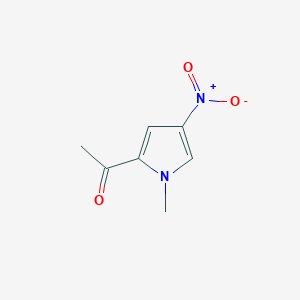
1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include a nitro group at the 4-position and a methyl group at the 1-position of the pyrrole ring, along with an ethanone group at the 2-position. These structural characteristics contribute to its distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one typically involves the nitration of 1-methylpyrrole followed by acetylation. The nitration process introduces the nitro group at the 4-position of the pyrrole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and acetyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound lacks the nitro group, which significantly alters its chemical and biological properties.
2-Acetyl-1-methylpyrrole: Similar in structure but without the nitro group, leading to different reactivity and applications.
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone:
Properties
CAS No. |
63158-35-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-(1-methyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)7-3-6(9(11)12)4-8(7)2/h3-4H,1-2H3 |
InChI Key |
IQIUKPXNVOBXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



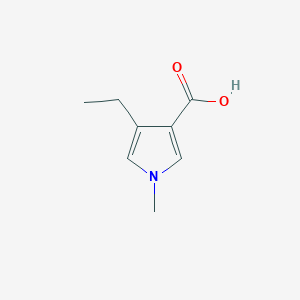
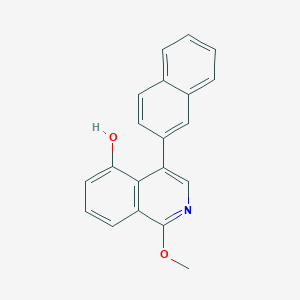
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)

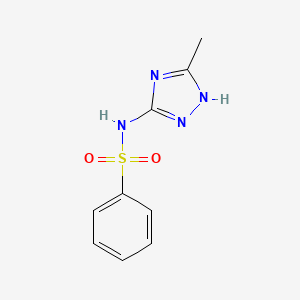
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
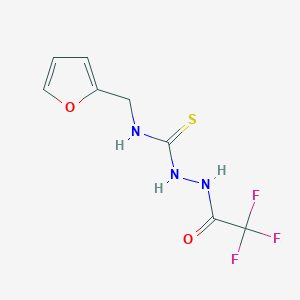
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)


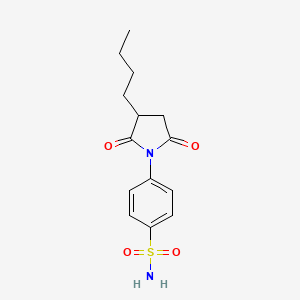
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

